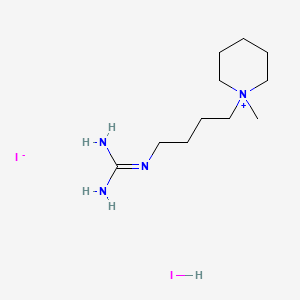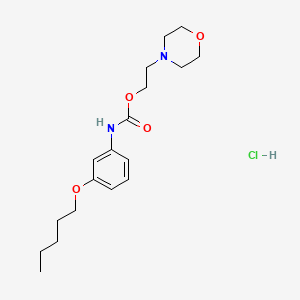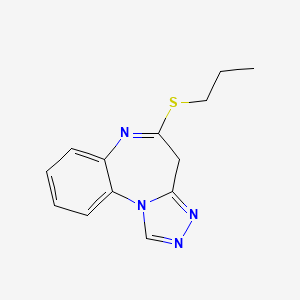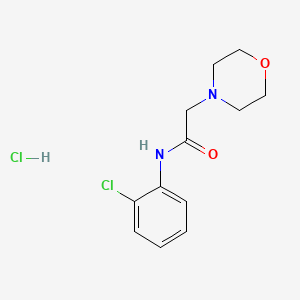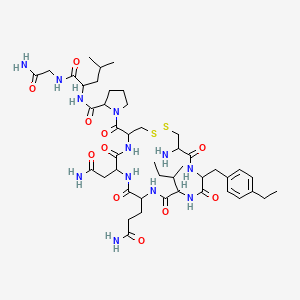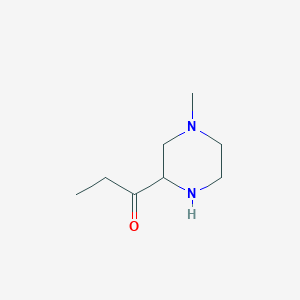
Estradiol 3-phosphate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3-phosphate disodium is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol itself is a naturally occurring hormone in humans, primarily produced by the ovaries, and plays a crucial role in the regulation of the menstrual cycle and reproductive system. This compound is a water-soluble form of estradiol, which enhances its bioavailability and allows for various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estradiol 3-phosphate disodium typically involves the phosphorylation of estradiol. This process can be achieved through the reaction of estradiol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, with a catalyst like pyridine to facilitate the phosphorylation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is then converted to its disodium salt form to enhance solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Estradiol 3-phosphate disodium can undergo various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone, another estrogenic hormone.
Reduction: Reduction reactions can revert estrone back to estradiol.
Substitution: Phosphate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Estrone
Reduction: Estradiol
Substitution: Various estradiol derivatives with modified functional groups.
Applications De Recherche Scientifique
Estradiol 3-phosphate disodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to hormone regulation, reproductive biology, and endocrine system functions.
Medicine: Utilized in hormone replacement therapy (HRT) for menopausal symptoms, osteoporosis prevention, and certain cancers.
Industry: Applied in the formulation of pharmaceuticals and as a component in various drug delivery systems
Mécanisme D'action
Estradiol 3-phosphate disodium exerts its effects by binding to estrogen receptors (ERs) in target cells. These receptors are primarily located in the reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the estrogen-receptor complex translocates to the cell nucleus, where it regulates gene transcription and protein synthesis. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of bone density, and modulation of lipid metabolism .
Comparaison Avec Des Composés Similaires
Estradiol 3-phosphate disodium is unique due to its water solubility and enhanced bioavailability compared to other estradiol derivatives. Similar compounds include:
Estradiol: The parent compound, less water-soluble.
Estrone: A less potent estrogenic hormone, often interconverted with estradiol.
Estriol: A weaker estrogen, primarily produced during pregnancy
This compound stands out for its pharmaceutical applications, particularly in formulations requiring high solubility and stability .
Propriétés
Numéro CAS |
136790-41-5 |
|---|---|
Formule moléculaire |
C18H23Na2O5P |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
disodium;[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] phosphate |
InChI |
InChI=1S/C18H25O5P.2Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |
Clé InChI |
SASABDNVCFTKGR-LBARCDFESA-L |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


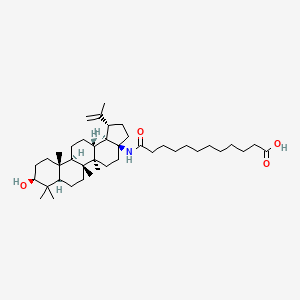
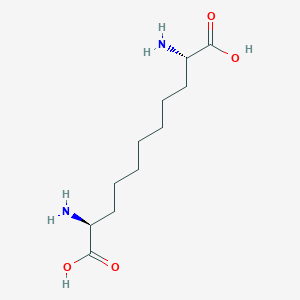
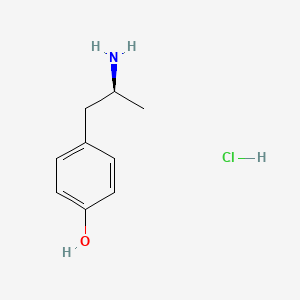
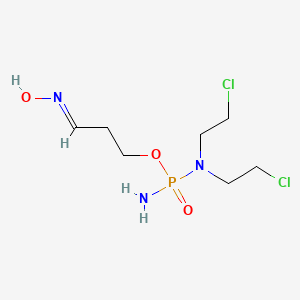
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
